ナフェノピン

概要

説明

ナフェノピンは、血液中の脂質レベルを低下させる効果で知られる、脂質低下剤です。 化学的にはアリールオキシイソ酪酸誘導体として分類され、化学式はC20H22O3 です 。 ナフェノピンは、主に実験設定において、肝臓代謝およびペルオキシソーム増殖への影響を研究するために使用されています .

科学的研究の応用

Nafenopin has a wide range of applications in scientific research:

作用機序

ナフェノピンは、主にペルオキシソーム増殖活性化受容体アルファ(PPARα)の活性化を通じて、その効果を発揮します 。 この活性化は、肝細胞におけるペルオキシソームの増殖につながり、その結果、脂肪酸の分解が促進され、血液中の脂質レベルが低下します 。 関与する分子標的は、アシルCoAオキシダーゼおよびシトクロムP450など、脂質代謝に関連するさまざまな酵素およびタンパク質を含みます .

類似化合物:

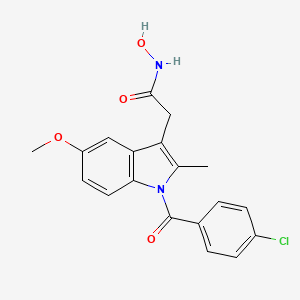

クロフィブラート: PPARαを活性化し、ペルオキシソーム増殖を誘導する別の脂質低下剤.

ゲムフィブロジル: 作用機序が似ていますが、化学構造が異なる脂質低下薬.

フェノフィブラート: ナフェノピンと同じ治療標的を共有する広く使用されている脂質低下剤.

ナフェノピンの独自性: ナフェノピンは、ペルオキシソーム増殖を誘導する強力な能力と、肝臓代謝への特異的な効果でユニークです 。 他のいくつかの脂質低下剤とは異なり、ナフェノピンは、遺伝毒性のない発がん性ポテンシャルについて広く研究されており、毒性学研究において貴重な化合物となっています .

生化学分析

Biochemical Properties

Nafenopin plays a significant role in biochemical reactions, particularly in the liver. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism . Nafenopin binds to PPARα, leading to the activation of genes responsible for fatty acid oxidation and peroxisome proliferation . Additionally, nafenopin is known to cause protein kinase C-mediated serine phosphorylation of connexin 32 protein in rat hepatocytes, affecting gap junctional communication .

Cellular Effects

Nafenopin has profound effects on various cell types and cellular processes. In hepatocytes, it induces peroxisome proliferation and enhances fatty acid oxidation . Nafenopin also influences cell signaling pathways, such as the PPARα pathway, leading to changes in gene expression related to lipid metabolism . Furthermore, nafenopin has been shown to inhibit connexin-mediated gap junctional intercellular communication in hepatocytes, which may contribute to its hepatocarcinogenic effects . The compound also affects the balance between mitosis and apoptosis, promoting clonal outgrowth of primary rat hepatocytes .

Molecular Mechanism

The molecular mechanism of nafenopin involves its binding to PPARα, which leads to the activation of target genes involved in lipid metabolism and peroxisome proliferation . This activation results in increased fatty acid oxidation and reduced triglyceride synthesis in the liver . Nafenopin also causes serine phosphorylation of connexin 32 protein via protein kinase C, leading to the inhibition of gap junctional communication in hepatocytes . Additionally, nafenopin is metabolized to acyl-CoA thioesters, which can form covalent adducts with liver proteins, potentially contributing to its hepatocarcinogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nafenopin change over time. Studies have shown that nafenopin causes a time- and concentration-dependent inhibition of dye coupling in hepatocytes, with a half-maximum inhibitory effect occurring at approximately 50 μM . The inhibitory effect is reversible, with significant recovery of communication observed three hours after removal of the compound . Long-term administration of nafenopin in rats and mice leads to sustained peroxisome proliferation and hepatocarcinogenesis . Humans and guinea pigs appear to be non-responsive to the liver growth effects of nafenopin .

Dosage Effects in Animal Models

The effects of nafenopin vary with different dosages in animal models. At lower doses, nafenopin induces peroxisome proliferation and enhances fatty acid oxidation without causing significant toxicity . At higher doses, nafenopin can lead to hepatocarcinogenesis and other adverse effects . The threshold effects observed in these studies suggest that nafenopin’s hepatocarcinogenic potential is dose-dependent .

Metabolic Pathways

Nafenopin is involved in several metabolic pathways, primarily in the liver. It is metabolized to acyl-CoA thioesters by acyl-CoA synthetase enzymes . These thioesters can undergo transacylation reactions with biological nucleophiles, leading to covalent binding to liver proteins . This covalent binding may contribute to the hepatocarcinogenic effects of nafenopin . Additionally, nafenopin activates PPARα, leading to increased expression of genes involved in fatty acid oxidation and peroxisome proliferation .

Transport and Distribution

Nafenopin is transported and distributed within cells and tissues, primarily in the liver. It affects the hepatic transport of organic anions, such as sulfobromophthalein and indocyanine green, by reducing their biliary excretion . This suggests that nafenopin may interfere with the transport mechanisms of these anions . The compound is also known to induce an increase in liver mass, although the extra liver mass is hypo- or nonfunctional with respect to hepatic transport of organic anions .

Subcellular Localization

Nafenopin’s subcellular localization is primarily within the liver cells, where it induces peroxisome proliferation . The compound’s activity is directed towards the peroxisomes, where it activates PPARα and enhances fatty acid oxidation . Additionally, nafenopin causes serine phosphorylation of connexin 32 protein in the hepatocyte plasma membrane, affecting gap junctional communication . The subcellular localization of nafenopin is crucial for its biochemical and cellular effects.

準備方法

合成経路と反応条件: ナフェノピンは、1,2,3,4-テトラヒドロナフタレンとフェノールを反応させた後、エステル化し、続いて加水分解することで、最終生成物を得る多段階プロセスで合成することができます 。反応条件には、通常、強い酸または塩基を触媒として使用し、高い収率と純度を確保するために、正確な温度制御が必要です。

工業生産方法: ナフェノピンの工業生産には、実験室設定と同様の反応経路を用いた大規模合成が関与します。 このプロセスは、効率性とコスト効率のために最適化されており、多くの場合、連続フローリアクターと自動化システムを採用することで、品質と出力の一貫性を維持しています .

化学反応の分析

反応の種類: ナフェノピンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物:

- 酸化生成物には、カルボン酸およびケトンが含まれます .

- 還元生成物には、アルコールおよびアルカンが含まれます .

- 置換生成物は使用される求核剤によって異なりますが、一般的には置換されたフェノキシ誘導体を含みます .

4. 科学研究への応用

ナフェノピンは、科学研究において幅広い用途があります。

類似化合物との比較

Clofibrate: Another hypolipidemic agent that also activates PPARα and induces peroxisome proliferation.

Gemfibrozil: A lipid-lowering drug with similar mechanisms of action but different chemical structure.

Fenofibrate: A widely used hypolipidemic agent that shares the same therapeutic targets as nafenopin.

Uniqueness of Nafenopin: Nafenopin is unique in its potent ability to induce peroxisome proliferation and its specific effects on liver metabolism . Unlike some other hypolipidemic agents, nafenopin has been extensively studied for its non-genotoxic carcinogenic potential, making it a valuable compound in toxicological research .

特性

IUPAC Name |

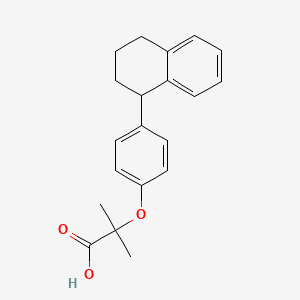

2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-20(2,19(21)22)23-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,5,7,9H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGBDJOMWKAZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CCCC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020911 | |

| Record name | Nafenopin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992) | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3771-19-5 | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nafenopin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3771-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafenopin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003771195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafenopin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFENOPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/093W78U96W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

243 to 244 °F (NTP, 1992) | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

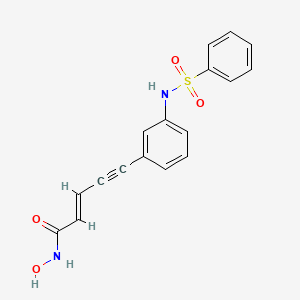

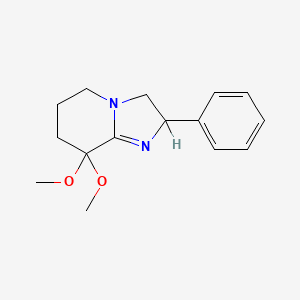

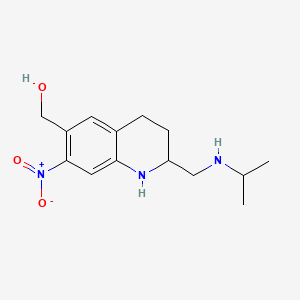

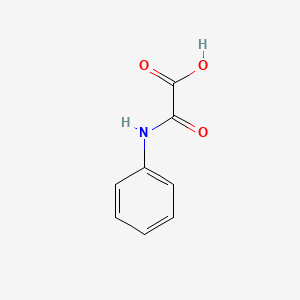

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)